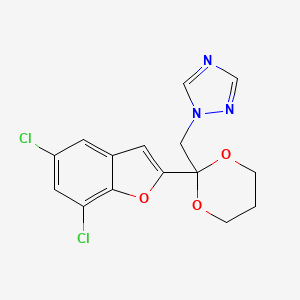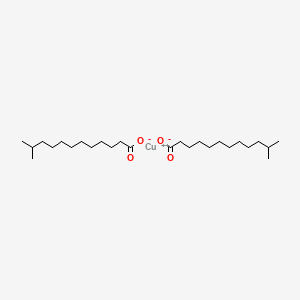
Copper(2+) isotridecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(2+) isotridecanoate, also known as isotridecanoic acid, copper(2+) salt, is a chemical compound with the molecular formula C26H50CuO4. It is a copper salt of isotridecanoic acid and is used in various industrial and scientific applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Copper(2+) isotridecanoate can be synthesized through the reaction of isotridecanoic acid with copper(II) oxide or copper(II) hydroxide. The reaction typically involves dissolving isotridecanoic acid in an organic solvent, such as ethanol, and then adding copper(II) oxide or copper(II) hydroxide to the solution. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where isotridecanoic acid is reacted with copper(II) salts under controlled temperature and pressure conditions. The product is then purified through filtration and recrystallization processes to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
Copper(2+) isotridecanoate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) oxide and other copper-containing compounds.
Reduction: It can be reduced to copper(I) compounds under specific conditions.
Substitution: The compound can participate in substitution reactions where the isotridecanoate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used under controlled conditions.
Substitution: Ligand exchange reactions can be facilitated using various organic ligands in the presence of a suitable solvent.
Major Products Formed
Oxidation: Copper(II) oxide (CuO) and other copper oxides.
Reduction: Copper(I) compounds such as copper(I) chloride (CuCl).
Substitution: New copper complexes with different ligands.
科学研究应用
Copper(2+) isotridecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of coatings, lubricants, and other industrial products due to its stability and reactivity.
作用机制
The mechanism of action of copper(2+) isotridecanoate involves its ability to interact with various molecular targets and pathways. Copper ions can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in antimicrobial applications where this compound disrupts microbial cell membranes and inhibits their growth.
相似化合物的比较
Similar Compounds
Copper(II) acetate: Another copper(II) salt with similar catalytic properties but different ligand structure.
Copper(II) sulfate: Widely used in agriculture and industry, known for its fungicidal properties.
Copper(II) chloride: Commonly used in organic synthesis and as a catalyst.
Uniqueness
Copper(2+) isotridecanoate is unique due to its specific ligand structure, which imparts distinct solubility and reactivity properties. Its long-chain isotridecanoate ligand makes it suitable for applications where hydrophobicity and stability are desired, such as in coatings and lubricants.
属性
CAS 编号 |
93963-85-0 |
|---|---|
分子式 |
C26H50CuO4 |
分子量 |
490.2 g/mol |
IUPAC 名称 |
copper;11-methyldodecanoate |
InChI |
InChI=1S/2C13H26O2.Cu/c2*1-12(2)10-8-6-4-3-5-7-9-11-13(14)15;/h2*12H,3-11H2,1-2H3,(H,14,15);/q;;+2/p-2 |
InChI 键 |
OPTNBSSIGBIKTJ-UHFFFAOYSA-L |
规范 SMILES |
CC(C)CCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCC(=O)[O-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


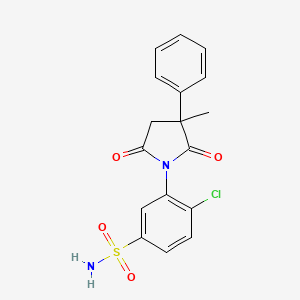
![3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12901109.png)
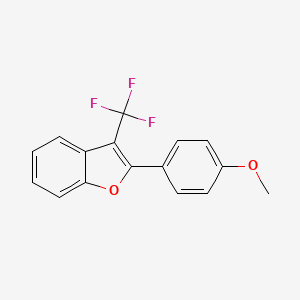
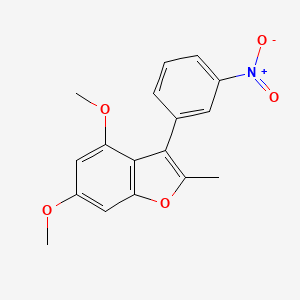
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12901133.png)
![1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B12901134.png)
![3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12901142.png)
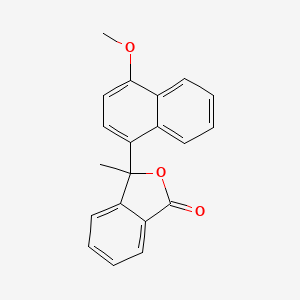
![N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12901154.png)




